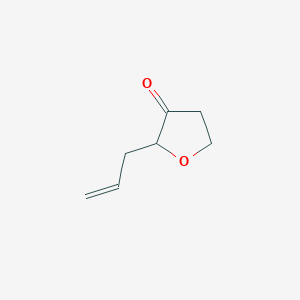

2-allyldihydrofuran-3(2H)-one

カタログ番号 B2470110

CAS番号:

104034-54-0

分子量: 126.155

InChIキー: DPMBZFWUEMTXKU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

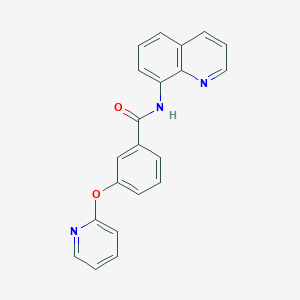

The molecular structure of 2-allyldihydrofuran-3(2H)-one consists of a furan ring, a double bond within the ring, and a carbonyl group at position three. The InChI code for this compound is 1S/C7H10O2/c1-2-3-7-6 (8)4-5-9-7/h2,7H,1,3-5H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-allyldihydrofuran-3(2H)-one include a molecular weight of 126.16 . It is stored at a temperature of 4°C . The compound is in liquid form .科学的研究の応用

Synthesis Enhancement in Chemical Reactions

- Synthesis of Cinnamyl Substituted Dihydrofuranones : 2-Allyldihydrofuran-3(2H)-one has been used in the Heck cross-coupling reaction to synthesize 3-cinnamyl derivatives. These compounds were analyzed using NMR spectroscopy, mass spectrometry, and X-ray diffraction, indicating its utility in complex synthesis processes (Ghochikyan et al., 2020).

Organometallic Complexes and Catalysis

- Formation of Organometallic Complexes : The compound has been involved in the formation of allyldicyclopentadienyltitanium(III) complexes. These complexes are monomeric in benzene solution and demonstrate interesting properties like having one unpaired electron per molecule, highlighting its potential in organometallic chemistry (Martin & Jellinek, 1967).

Electrophilic Cyanation

- Utilization as Electrophilic Cyanating Agents : 2-Allyldihydrofuran-3(2H)-one derivatives have been identified as effective electrophilic cyanating agents. This application is significant for the chemoselective cyanation of amino, thiol, and carbon nucleophiles (Kim et al., 2005).

Catalytic Reactions

- Hydroallylation of Vinylarenes and 1,3-Dienes : A carbodicarbene–rhodium complex has been used to promote hydroallylation of vinyl arenes and 1,3-dienes, involving allyltrifluoroborates and an alcohol. This showcases the compound's role in catalytic reactions and its versatility (Marcum et al., 2019).

Fluorine Chemistry

- Carbon-Fluorine Bond Activation : The compound has facilitated nucleophilic 5-endo-trig cyclisation in difluorohomoallylic alcohols, leading to the formation of fluorinated furan derivatives. This application is significant in fluorine chemistry, given the importance of fluorine-containing compounds in pharmaceuticals and agrochemicals (Fujita et al., 2018).

Solvent Applications

- Use in Organometallic and Biphasic Reactions : The compound has been discussed in the context of solvent applications, specifically its role in organometallic reactions and biphasic reactions. Its properties make it a suitable substitute for other solvents in various chemical processes (Aycock, 2007).

Kinetic Modeling and Combustion Studies

- Oxidation Under Engine-Relevant Conditions : 2-Allyldihydrofuran-3(2H)-one derivatives have been studied for their oxidation in rapid compression machines, providing insights into ignition delays and reaction intermediates. This information is valuable for understanding the combustion behavior of tetrahydrofurans, especially in the context of biofuels (Fenard et al., 2017).

Biomass-Derived Solvent Applications

- Use in Organic Chemistry : Derived from renewable resources, 2-allyldihydrofuran-3(2H)-one and its derivatives are being explored as alternative solvents in organic chemistry. Their properties like low miscibility with water and high stability make them suitable for various synthetic applications, including those in the pharmaceutical industry (Pace et al., 2012).

特性

IUPAC Name |

2-prop-2-enyloxolan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-7-6(8)4-5-9-7/h2,7H,1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMBZFWUEMTXKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C(=O)CCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-allyldihydrofuran-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)

![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)

![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2470046.png)

![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)

![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B2470049.png)